molecular formula C13H22N2O2 B7512983 CID 45818693

CID 45818693

Cat. No. B7512983
M. Wt: 238.33 g/mol
InChI Key: BBMGDVJZFDPDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 45818693, also known as 2-(2,4-dimethylphenyl)-N-(2-(pyridin-3-yl)phenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of CID 45818693 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
CID 45818693 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, and may be able to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using CID 45818693 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders. However, one limitation of using CID 45818693 is that its mechanism of action is not fully understood, which could make it more difficult to develop into a viable treatment option.

Future Directions

There are a number of future directions for research on CID 45818693. One direction is to further study its mechanism of action, in order to better understand how it works and how it could be optimized for use in drug development. Additionally, further studies could be conducted to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, additional research could be conducted to optimize its pharmacokinetic properties, in order to make it more effective as a treatment option.

Synthesis Methods

CID 45818693 can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylboronic acid with CID 45818693bromo-3-nitropyridine, followed by a Suzuki coupling reaction with CID 45818693bromoacetophenone. The resulting product is then reduced with sodium borohydride to yield CID 45818693.

Scientific Research Applications

CID 45818693 has been studied for its potential applications in drug development, particularly as a potential treatment for cancer. It has been shown to inhibit the growth of cancer cells in vitro, and in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-oxoazepan-3-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h10-11H,1-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMGDVJZFDPDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45818693

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